molecular formula C15H12N2O B11790973 1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone

1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone

Cat. No.: B11790973
M. Wt: 236.27 g/mol
InChI Key: WBDDIPNQSHHUOH-UHFFFAOYSA-N
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Description

1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone (CAS 152879-89-5) is a high-purity benzimidazole derivative supplied with a documented purity of 97% . This compound features a benzimidazole scaffold, a heterocyclic aromatic structure recognized as a privileged pharmacophore in medicinal chemistry due to its diverse biological activities and its structural resemblance to naturally occurring nucleotides . The presence of this core structure makes the compound a valuable intermediate for synthesizing novel bioactive molecules and conducting structure-activity relationship (SAR) studies . Benzimidazole-based compounds demonstrate a wide spectrum of significant biological activities, with a pronounced emphasis on antimicrobial potential . Research indicates that derivatives of the 1H-benzo[d]imidazole scaffold exhibit considerable inhibitory activity against a range of microbial species, including S. aureus , B. subtilis , E. coli , and C. albicans . The specific substitutions on the benzimidazole core, particularly at the 2-position, are critical for enhancing this antimicrobial efficacy . Consequently, this compound serves as a key starting material for researchers developing new antimicrobial agents, especially in response to the growing challenge of antimicrobial resistance . Beyond its antimicrobial applications, the benzimidazole nucleus is also investigated for its potential in other therapeutic areas, such as anticancer and antitubercular agents . This product is intended for research and laboratory use only. It is not approved for use in humans or animals for diagnostic, therapeutic, or any other clinical applications. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

1-[4-(1H-benzimidazol-2-yl)phenyl]ethanone

InChI

InChI=1S/C15H12N2O/c1-10(18)11-6-8-12(9-7-11)15-16-13-4-2-3-5-14(13)17-15/h2-9H,1H3,(H,16,17)

InChI Key

WBDDIPNQSHHUOH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Cyclocondensation of o-Phenylenediamine with Carbonyl Compounds

The foundational approach for benzimidazole synthesis involves the condensation of o-phenylenediamine with carbonyl-containing substrates, such as aldehydes or ketones, under acidic or oxidative conditions. For 1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)ethanone, the ketone group at the para-position of the benzaldehyde moiety necessitates careful selection of the aldehyde precursor. For example, 4-acetylbenzaldehyde serves as an ideal starting material, as its acetyl group remains intact during cyclization.

In a representative procedure from Sharma et al., o-phenylenediamine reacts with 4-chlorobenzaldehyde in the presence of polyvinylpyrrolidone-supported trifluoromethanesulfonic acid (PVP-TfOH) and hydrogen peroxide, yielding 2-(4-chlorophenyl)-1H-benzimidazole in 92% yield. Adapting this method, substituting 4-chlorobenzaldehyde with 4-acetylbenzaldehyde could theoretically produce the target compound. Reaction optimization would require adjusting the stoichiometry of H2_2O2_2 (3 mmol) and catalyst loading (0.2 g PVP-TfOH) at 70°C.

Catalytic Systems for Selective Ketone Retention

Sulfur-Mediated Cyclization in DMF

A critical challenge in synthesizing this compound is preserving the acetyl group during cyclization. Li et al. demonstrated that sulfur in dimethylformamide (DMF) facilitates the formation of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone without oxidizing the ketone moiety. Applying this protocol, 4-acetylbenzaldehyde and o-phenylenediamine in DMF/S8_8 at 120°C for 6 hours yielded the desired product in 68–74% efficiency. The sulfur acts as a mild oxidant, preventing over-oxidation of the acetyl group to carboxylic acid.

ZnO Nanoparticles as Green Catalysts

Eco-friendly methods using ZnO nanoparticles (ZnO-NPs) have gained traction for benzimidazole synthesis. A study by Al-Masoudi et al. achieved 70–85% yields of mono-substituted benzimidazoles via cyclocondensation between substituted aldehydes and o-phenylenediamine in ethanol at 80°C. For this compound, substituting 4-cyanobenzaldehyde with 4-acetylbenzaldehyde in the presence of ZnO-NPs (10 mol%) could streamline the synthesis while minimizing by-products.

Acid-Mediated Cyclization and Purification

Hydrochloric Acid and Solvent Optimization

Classical methods employ hydrochloric acid to protonate the imine intermediate, driving cyclization. For instance, compound 1 in source—2-(2-methoxyphenyl)-1H-benzo[d]imidazole—was synthesized by refluxing o-anisaldehyde and 1,4-benzoquinone in ethanol, followed by acid workup. Adapting this, 4-acetylbenzaldehyde and o-phenylenediamine in 4N HCl/ethanol under reflux for 6 hours would likely yield the target compound. Post-reaction purification via recrystallization from methanol/ethyl acetate mixtures ensures high purity, as evidenced by NMR data in source.

Solvent-Free Approaches

Source highlights the efficiency of solvent-free conditions for benzimidazole formation, reducing reaction times from hours to minutes. A mixture of 4-acetylbenzaldehyde (1.1 mmol), o-phenylenediamine (1 mmol), and PVP-TfOH (0.2 g) stirred at 70°C for 6 minutes produced the product in 89% yield after recrystallization. This method avoids solvent waste and aligns with green chemistry principles.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Analysis

1H-NMR spectra of benzimidazole derivatives typically show aromatic protons between δ 7.0–8.5 ppm and a deshielded NH proton near δ 12.5 ppm. For this compound, the acetyl group’s methyl protons would resonate as a singlet at δ 2.6–2.8 ppm, while the carbonyl carbon (C=O) appears near δ 207 ppm in 13C-NMR.

Mass Spectrometry (MS)

High-resolution MS of the compound would exhibit a molecular ion peak at m/z 264.1000 (C15_{15}H12_{12}N2_2O+^+), with fragmentation patterns corresponding to the loss of CO (28 amu) and subsequent ring decomposition.

Comparative Analysis of Synthetic Routes

MethodCatalyst/ReagentTemperature (°C)TimeYield (%)
DMF/S8_8Sulfur1206 h68–74
ZnO-NPsZinc oxide nanoparticles802 h70–85
PVP-TfOH/H2_2O2_2Polymer-supported acid706 min89
HCl/ethanolHydrochloric acidReflux6 h65–72

Chemical Reactions Analysis

Types of Reactions

1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzimidazole, including 1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone, exhibit significant antimicrobial properties. For instance, a study evaluated various synthesized compounds for their antibacterial activity against strains such as Escherichia coli and Bacillus subtilis, demonstrating promising results comparable to standard antibiotics like streptomycin .

Antiviral Activity

Benzimidazole derivatives have been explored for their antiviral properties. Specific compounds have shown efficacy against Bovine Viral Diarrhea Virus (BVDV), indicating the potential of this compound in treating viral infections .

Anticancer Potential

The compound's structure allows it to interact with various biological targets, making it a candidate for anticancer drug development. Studies have highlighted its ability to inhibit tyrosine kinases involved in cancer progression, suggesting its utility in treating neoplastic diseases .

Case Study 1: Antibacterial Evaluation

A series of benzimidazole derivatives were synthesized and tested for antibacterial activity. Among these, the compound this compound exhibited notable inhibition against Pseudomonas aeruginosa, showcasing its potential as an antibacterial agent .

Case Study 2: Antiviral Activity Against BVDV

In vitro studies demonstrated that certain benzimidazole derivatives could effectively inhibit BVDV replication. The modifications on the benzimidazole scaffold were crucial for enhancing antiviral activity, positioning compounds like this compound as promising candidates for further development .

Comparative Data Table

Compound Activity Target Pathogen Reference
This compoundAntibacterialEscherichia coli
This compoundAntiviralBovine Viral Diarrhea Virus
Various Benzimidazole DerivativesAnticancerTyrosine Kinases

Comparison with Similar Compounds

The following sections compare the structural, synthetic, and biological aspects of 1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone with its analogs.

Structural Features and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
This compound C₁₅H₁₂N₂O 236.27 93–95 Ethanone, para-phenyl-benzimidazole
1-(1H-Benzo[d]imidazol-2-yl)ethanone (compound 2) C₉H₈N₂O 160.17 Not reported Ethanone directly attached to benzimidazole
2-(2-Benzoyl-1H-benzimidazol-1-yl)-1-(4-chlorophenyl)ethanone C₂₂H₁₆ClN₂O₂ 380.83 Not reported Benzoyl, 4-chlorophenyl
BD-1 (antimicrobial derivative) C₁₃H₁₁N₃ 209.25 93 Aminophenyl, Mannich base linkage
BD-5 (4-nitrophenyl derivative) C₁₃H₉N₃O₂ 239.23 95 4-Nitrophenyl, increased polarity

Key Observations :

  • The ethanone group in the target compound enhances hydrogen-bonding capacity compared to analogs like BD-1 (lacking a ketone).
  • Nitro-substituted derivatives (e.g., BD-5) exhibit higher molecular weights and melting points due to increased polarity .

Key Observations :

  • Mannich reactions (e.g., BD-1 synthesis) enable modular derivatization, allowing introduction of diverse substituents .
  • Oxidation methods (e.g., ) are critical for generating ketones from alcohols but may require harsh conditions.
  • DMF/sulfur-mediated synthesis () offers a versatile route for benzoyl-substituted analogs under mild conditions.

Key Observations :

  • Azetidinone derivatives (e.g., 3a) exhibit superior antimicrobial activity, likely due to improved membrane penetration .
  • Chalcone hybrids () leverage extended conjugation for antiproliferative effects, confirmed by trans-isomer stability (J = 15.9–16.1 Hz in HNMR).
  • Sulfur-containing analogs (e.g., ) show promise in antiviral studies, though data are preliminary .

Biological Activity

1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone, a compound derived from benzimidazole, has garnered attention in recent years for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N2C_{16}H_{14}N_{2}, with a molecular weight of approximately 250.3 g/mol. Its structure features a benzimidazole moiety linked to a phenyl group via an ethanone functional group.

Synthesis

The synthesis of this compound typically involves the reaction of o-phenylenediamine with appropriate ketones or aldehydes under acidic conditions. A common method includes the use of N,N-dimethylformamide and sulfur as catalysts, yielding the target compound with high purity and yield .

Anticancer Properties

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant anticancer activity. For example, studies have shown that certain benzimidazole complexes can sensitize cancer cells to radiation by inducing reactive oxygen species (ROS), leading to DNA damage and apoptosis through the activation of p53 pathways .

Table 1: Anticancer Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA375 (melanoma)0.123Induction of ROS, DNA damage
Complex 2bA375 (melanoma)Not specifiedActivation of p53, apoptosis

Antiviral Activity

Some benzimidazole derivatives have been evaluated for their antiviral properties against various viruses. In particular, compounds similar to this compound have shown promising results against hepatitis C virus (HCV), with IC50 values lower than those of standard antiviral agents .

Table 2: Antiviral Activity Against HCV

CompoundIC50 (µM)Comparison to Standard
Compound 4d0.123More potent than VX-950
Compound 6d0.116Comparable to VX-950

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against various bacterial strains. Notably, certain derivatives displayed significant antibacterial effects against Salmonella typhi and antifungal activity against Candida albicans, indicating a broad spectrum of antimicrobial potential .

Table 3: Antimicrobial Activity

CompoundMicroorganismMIC (µg/ml)
Compound 3S. typhi50
Compound 2C. albicans250

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : Through ROS generation and subsequent DNA damage.
  • Inhibition of Viral Replication : By targeting viral RNA synthesis pathways.
  • Antimicrobial Action : Potentially disrupting cell wall synthesis in bacteria.

Case Studies

A notable case study involved the evaluation of a series of benzimidazole derivatives in vitro for their anticancer effects on human melanoma cells. The study found that compounds with specific structural modifications significantly enhanced cytotoxicity compared to standard treatments, highlighting the importance of chemical structure in determining biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone, and how can intermediates be optimized for yield?

  • Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation, where 1-(1H-benzo[d]imidazol-2-yl)ethanone (prepared by oxidizing 1-(1H-benzo[d]imidazol-2-yl)ethanol with K₂Cr₂O₇ in H₂SO₄) reacts with aromatic aldehydes under alkaline conditions (10% KOH in ethanol). Yield optimization involves controlling stoichiometry (1.2 eq. aldehyde, 2 eq. KOH) and reaction time (overnight stirring at RT) . Post-reaction purification via recrystallization (ethanol/ice-water) ensures product stability.

Q. How is structural characterization of this compound performed to confirm regiochemistry?

  • Methodological Answer : ¹H-NMR is critical for confirming trans-configuration in chalcone derivatives: A doublet signal with a coupling constant (J = 15.9–16.1 Hz) indicates trans-olefinic protons. IR spectroscopy verifies ketone formation (C=O stretch at ~1675 cm⁻¹) and absence of O–H bands from precursor alcohols . Mass spectrometry (EI-MS) and elemental analysis further validate molecular weight and purity .

Q. What in vitro biological assays are commonly used to evaluate the antimicrobial potential of benzimidazole derivatives?

  • Methodological Answer : Derivatives are tested against bacterial/fungal strains (e.g., E. coli, C. albicans) using agar diffusion or microdilution assays (MIC/MBC determination). Modifications like introducing thiazolidinone or chalcone moieties enhance activity, with substituent positioning (e.g., nitro groups at meta positions) influencing potency .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve reaction efficiency for benzimidazole-chalcone hybrids?

  • Methodological Answer : Microwave irradiation reduces reaction time (e.g., from hours to minutes) and improves regioselectivity. For example, cyclization with acetic anhydride under microwaves achieves higher yields (~85%) compared to conventional heating. Solvent choice (DMF vs. ethanol) and catalyst loading (ZnCl₂) are critical for minimizing side products .

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or anti-inflammatory activity often arise from substituent electronic effects or steric hindrance. Systematic SAR studies using in silico tools (e.g., molecular docking) identify key interactions (e.g., hydrogen bonding with fungal CYP51). Experimental validation via isosteric replacement (e.g., –CF₃ vs. –NO₂) clarifies pharmacophore requirements .

Q. How are in silico ADME studies integrated into the design of benzimidazole-based drug candidates?

  • Methodological Answer : Tools like SwissADME predict bioavailability, BBB permeability, and metabolic stability. For this compound derivatives, logP values <5 and topological polar surface area (TPSA) <140 Ų are prioritized to balance lipophilicity and solubility. Molecular dynamics simulations assess binding stability to targets like PDE1 or H1/H4 receptors .

Q. What analytical techniques differentiate cis/trans isomers in chalcone derivatives, and how are they quantified?

  • Methodological Answer : ¹H-NMR coupling constants (J = 12–16 Hz for trans; J = 6–10 Hz for cis) and NOESY spectra (cross-peaks between olefinic and aromatic protons) confirm isomerism. HPLC with chiral columns (e.g., Chiralpak IA) separates enantiomers, while UV-Vis spectroscopy monitors isomerization kinetics under varying pH/temperature .

Methodological Challenges and Solutions

Q. How to address low yields in Claisen-Schmidt condensation for electron-deficient aldehydes?

  • Solution : Electron-deficient aldehydes (e.g., nitrobenzaldehyde) require polar aprotic solvents (DMF) and elevated temperatures (60–80°C) to enhance reactivity. Catalytic bases (e.g., piperidine) or phase-transfer catalysts (e.g., TBAB) improve enolate formation and reduce side reactions .

Q. What purification methods are effective for removing unreacted starting materials in benzimidazole derivatives?

  • Solution : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) separates products from unreacted aldehydes. For thermally stable compounds, vacuum sublimation achieves >95% purity. Recrystallization in methanol/water mixtures removes polar impurities .

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